molecular formula C17H16ClN5O2 B6498839 8-(3-chloro-4-methylphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 878728-85-9

8-(3-chloro-4-methylphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No. B6498839
CAS RN: 878728-85-9
M. Wt: 357.8 g/mol
InChI Key: XJGUFGACRVOHHE-UHFFFAOYSA-N
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Description

The compound “8-(3-chloro-4-methylphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione” is a complex organic molecule. It contains an imidazo[1,2-g]purine core, which is a type of purine. Purines are biologically significant and are found in many important biomolecules like DNA and RNA .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic ring system. The presence of nitrogen in the imidazo[1,2-g]purine core adds another level of complexity as it can participate in hydrogen bonding and other interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The imidazo[1,2-g]purine core could potentially participate in a variety of reactions. The chloro and methyl groups might also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the chloro and methyl groups could impact its polarity, solubility, and boiling/melting points .

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. It would also be interesting to explore its potential biological or pharmacological activity .

properties

IUPAC Name

6-(3-chloro-4-methylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2/c1-9-5-6-11(7-12(9)18)23-10(2)8-22-13-14(19-16(22)23)20(3)17(25)21(4)15(13)24/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGUFGACRVOHHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3-chloro-4-methylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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